2-(chloromethyl)-5-(pentafluoroethoxy)pyridine
Description
2-(Chloromethyl)-5-(pentafluoroethoxy)pyridine is a halogenated pyridine derivative featuring a chloromethyl (–CH₂Cl) group at the 2-position and a pentafluoroethoxy (–OCF₂CF₃) substituent at the 5-position. Its molecular weight (estimated ~257.6 g/mol) and steric profile are distinct compared to simpler chloromethylpyridines due to the bulky, fluorinated substituent .
Properties
IUPAC Name |
2-(chloromethyl)-5-(1,1,2,2,2-pentafluoroethoxy)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF5NO/c9-3-5-1-2-6(4-15-5)16-8(13,14)7(10,11)12/h1-2,4H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHWFAMSMUWMDAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1OC(C(F)(F)F)(F)F)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF5NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-5-(pentafluoroethoxy)pyridine typically involves the reaction of 2-chloromethylpyridine with pentafluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate to facilitate the substitution reaction. The reaction mixture is heated to a specific temperature to ensure the completion of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-5-(pentafluoroethoxy)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form different oxidation products.
Reduction Reactions: The compound can be reduced under specific conditions to yield reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-(chloromethyl)-5-(pentafluoroethoxy)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-5-(pentafluoroethoxy)pyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
Key Findings :
Physical and Chemical Properties
Notes:
Insights :
- Fluorinated compounds may produce toxic degradation products (e.g., HF) under combustion, requiring specialized fire suppression .
Biological Activity
2-(Chloromethyl)-5-(pentafluoroethoxy)pyridine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemistry. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C10H8ClF5NO. It features a pyridine ring substituted with a chloromethyl group and a pentafluoroethoxy moiety, which significantly influences its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Weight | 283.62 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Log P (Octanol/Water) | High (indicates lipophilicity) |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. These interactions can modulate biochemical pathways, leading to various pharmacological effects.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can be critical in drug development.
- Receptor Modulation : It may also bind to certain receptors, influencing signaling pathways that regulate cellular functions.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit antimicrobial properties. For example, a study demonstrated that similar pyridine derivatives showed significant inhibition against various bacterial strains, suggesting potential applications in developing new antibiotics .
- Insecticidal Properties : The compound has been explored for its insecticidal potential. A patent describes the use of similar compounds as pesticides, highlighting their effectiveness against pests while being environmentally friendly .
- Pharmacological Applications : Investigations into the pharmacological applications reveal that compounds with similar structures have shown promise in treating conditions like inflammation and cancer due to their ability to inhibit specific cellular pathways.
Table 2: Summary of Biological Activities
Q & A
Q. How is this compound utilized in the design of CNS-targeted pharmaceuticals?
Q. What role does it play in developing advanced materials?
- Methodological Answer :
- Polymer Crosslinking : Use the chloromethyl group to graft pyridine units onto polymer backbones, enhancing thermal stability .
- Liquid Crystals : Incorporate into mesogens to study phase behavior via polarized optical microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
